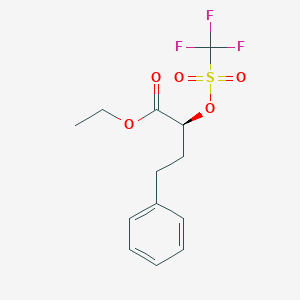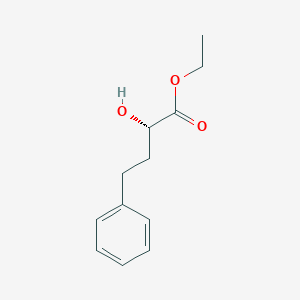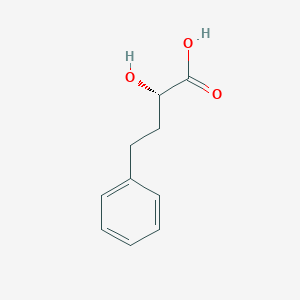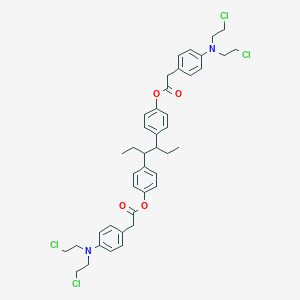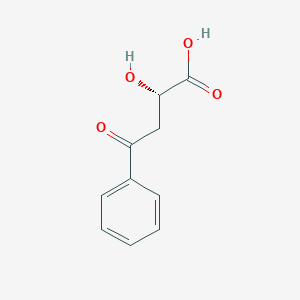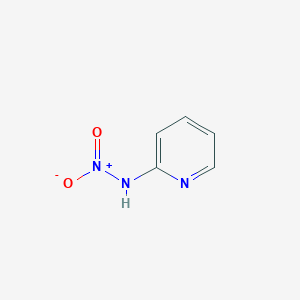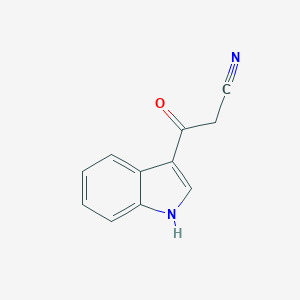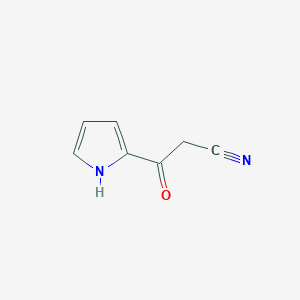
2-Isopropyl-5-(3-(2-methoxyphenoxy)propylamino)-2-(3,4,5-trimethoxyphenyl)valeronitrile fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-5-(3-(2-methoxyphenoxy)propylamino)-2-(3,4,5-trimethoxyphenyl)valeronitrile fumarate, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, which is a key pathway in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Wirkmechanismus
2-Isopropyl-5-(3-(2-methoxyphenoxy)propylamino)-2-(3,4,5-trimethoxyphenyl)valeronitrile fumarate binds to the active site of BTK and inhibits its activity. BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK leads to the inhibition of downstream signaling pathways, including the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation. Inhibition of BTK also leads to the induction of apoptosis and inhibition of cell proliferation.
Biochemische Und Physiologische Effekte
2-Isopropyl-5-(3-(2-methoxyphenoxy)propylamino)-2-(3,4,5-trimethoxyphenyl)valeronitrile fumarate has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to its anti-tumor effects, 2-Isopropyl-5-(3-(2-methoxyphenoxy)propylamino)-2-(3,4,5-trimethoxyphenyl)valeronitrile fumarate has also been shown to modulate the immune system. Specifically, 2-Isopropyl-5-(3-(2-methoxyphenoxy)propylamino)-2-(3,4,5-trimethoxyphenyl)valeronitrile fumarate has been shown to enhance the activity of natural killer cells and T-cells, which are important components of the anti-tumor immune response. 2-Isopropyl-5-(3-(2-methoxyphenoxy)propylamino)-2-(3,4,5-trimethoxyphenyl)valeronitrile fumarate has also been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to the development and progression of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2-Isopropyl-5-(3-(2-methoxyphenoxy)propylamino)-2-(3,4,5-trimethoxyphenyl)valeronitrile fumarate has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good pharmacokinetic properties. 2-Isopropyl-5-(3-(2-methoxyphenoxy)propylamino)-2-(3,4,5-trimethoxyphenyl)valeronitrile fumarate has also been shown to have potent and selective activity against BTK, making it a useful tool for studying the role of BTK in B-cell malignancies. However, 2-Isopropyl-5-(3-(2-methoxyphenoxy)propylamino)-2-(3,4,5-trimethoxyphenyl)valeronitrile fumarate has some limitations for use in lab experiments. It is a relatively new compound, and its long-term toxicity and safety have not yet been fully established. 2-Isopropyl-5-(3-(2-methoxyphenoxy)propylamino)-2-(3,4,5-trimethoxyphenyl)valeronitrile fumarate may also have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the development and use of 2-Isopropyl-5-(3-(2-methoxyphenoxy)propylamino)-2-(3,4,5-trimethoxyphenyl)valeronitrile fumarate. First, 2-Isopropyl-5-(3-(2-methoxyphenoxy)propylamino)-2-(3,4,5-trimethoxyphenyl)valeronitrile fumarate is currently being evaluated in clinical trials for the treatment of B-cell malignancies, and the results of these trials will provide important information on its safety and efficacy in humans. Second, 2-Isopropyl-5-(3-(2-methoxyphenoxy)propylamino)-2-(3,4,5-trimethoxyphenyl)valeronitrile fumarate could be used in combination with other anti-cancer agents to enhance their activity and overcome resistance mechanisms. Third, 2-Isopropyl-5-(3-(2-methoxyphenoxy)propylamino)-2-(3,4,5-trimethoxyphenyl)valeronitrile fumarate could be used to study the role of BTK in other diseases, such as autoimmune disorders and inflammatory diseases. Finally, the development of new BTK inhibitors based on the structure of 2-Isopropyl-5-(3-(2-methoxyphenoxy)propylamino)-2-(3,4,5-trimethoxyphenyl)valeronitrile fumarate could lead to the discovery of more potent and selective inhibitors with improved pharmacokinetic properties.
Synthesemethoden
The synthesis of 2-Isopropyl-5-(3-(2-methoxyphenoxy)propylamino)-2-(3,4,5-trimethoxyphenyl)valeronitrile fumarate involves several steps, including the coupling of 2-methoxyphenol with 3-bromo-1-propanol, followed by the reaction of the resulting intermediate with 3,4,5-trimethoxybenzaldehyde to form the key intermediate. The final step involves the coupling of the intermediate with isopropylamine and valeronitrile to form 2-Isopropyl-5-(3-(2-methoxyphenoxy)propylamino)-2-(3,4,5-trimethoxyphenyl)valeronitrile fumarate. The synthesis of 2-Isopropyl-5-(3-(2-methoxyphenoxy)propylamino)-2-(3,4,5-trimethoxyphenyl)valeronitrile fumarate has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-5-(3-(2-methoxyphenoxy)propylamino)-2-(3,4,5-trimethoxyphenyl)valeronitrile fumarate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 2-Isopropyl-5-(3-(2-methoxyphenoxy)propylamino)-2-(3,4,5-trimethoxyphenyl)valeronitrile fumarate has been shown to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. 2-Isopropyl-5-(3-(2-methoxyphenoxy)propylamino)-2-(3,4,5-trimethoxyphenyl)valeronitrile fumarate has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.
Eigenschaften
CAS-Nummer |
103545-91-1 |
|---|---|
Produktname |
2-Isopropyl-5-(3-(2-methoxyphenoxy)propylamino)-2-(3,4,5-trimethoxyphenyl)valeronitrile fumarate |
Molekularformel |
C31H42N2O9 |
Molekulargewicht |
586.7 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;5-[3-(2-methoxyphenoxy)propylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile |
InChI |
InChI=1S/C27H38N2O5.C4H4O4/c1-20(2)27(19-28,21-17-24(31-4)26(33-6)25(18-21)32-5)13-9-14-29-15-10-16-34-23-12-8-7-11-22(23)30-3;5-3(6)1-2-4(7)8/h7-8,11-12,17-18,20,29H,9-10,13-16H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
BZQQEJYGWNLRLS-WLHGVMLRSA-N |
Isomerische SMILES |
CC(C)C(CCCNCCCOC1=CC=CC=C1OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC.C(=C/C(=O)O)\C(=O)O |
SMILES |
CC(C)C(CCCNCCCOC1=CC=CC=C1OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
CC(C)C(CCCNCCCOC1=CC=CC=C1OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC.C(=CC(=O)O)C(=O)O |
Synonyme |
2-isopropyl-5-(3-(2-methoxyphenoxy)propylamino)-2-(3,4,5-trimethoxyphenyl)valeronitrile fumarate HV 525 HV-525 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



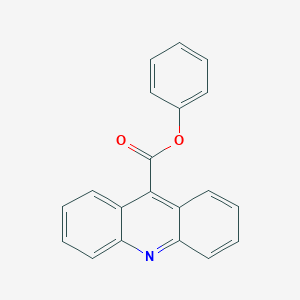
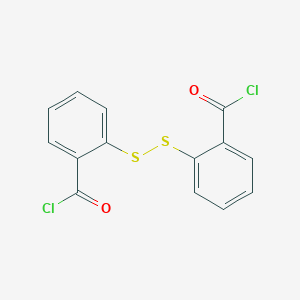
![(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester](/img/structure/B17470.png)
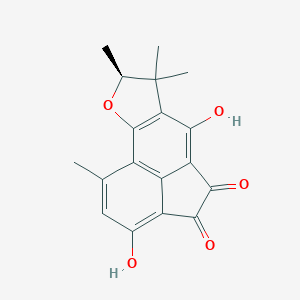
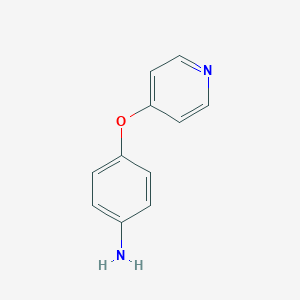
![(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B17476.png)
